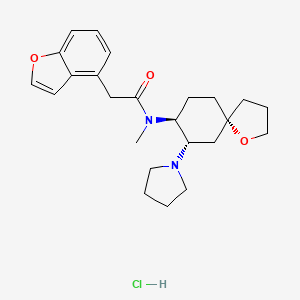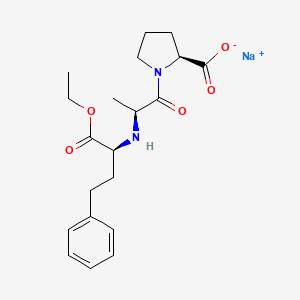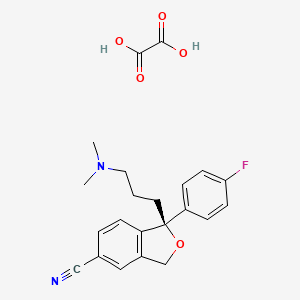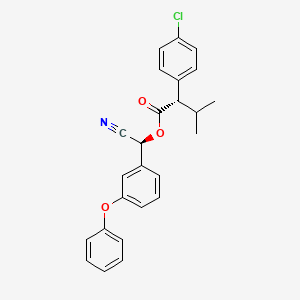
Estradiol undecylate
Overview
Description
Estradiol undecylate is an estrogen used in the treatment of prostatic cancer . It is also known as estradiol undecanoate and has been used as part of hormone therapy for transgender women . It is a steroid ester with one of the longest-acting effects of any estradiol ester, allowing for more stable levels and a greater duration between injections .
Molecular Structure Analysis
Estradiol undecylate has a molecular formula of C29H44O3 . Its exact mass is 440.33 and its molecular weight is 440.670 . It is a relatively long-chain ester of estradiol, with its undecylate ester containing 11 carbon atoms .Chemical Reactions Analysis
Estradiol undecylate is metabolized in the body via cleavage by esterases in the liver, blood, and tissues . The metabolites include estradiol, undecanoic acid, and estradiol metabolites .Physical And Chemical Properties Analysis
Estradiol undecylate has a molecular formula of C29H44O3, an average mass of 440.658 Da, and a monoisotopic mass of 440.329041 Da . Its elemental analysis shows it contains 79.04% carbon, 10.06% hydrogen, and 10.89% oxygen .Scientific Research Applications
Medical Uses
Estradiol undecylate, also known as estradiol undecanoate, has been used in the treatment of prostate cancer in men . It has also been used as a part of hormone therapy for transgender women .
Contraceptive Research
Estradiol undecylate was studied by Schering alone as an estrogen-only injectable contraceptive in premenopausal women at a dose of 20 to 30 mg once a month .
Sensor Technology
A novel short aptamer that retains the key binding structure of traditional aptamers to Estradiol undecylate while eliminating the redundant structures has been designed . This aptamer has excellent specific recognition ability for Estradiol undecylate and a high affinity with a dissociation constant of 92 nM . It shows great potential as a recognition probe for constructing a highly specific and sensitive clinical estradiol detection platform .
Clinical Detection
The aptamer-based electrochemical sensor enabled the detection of Estradiol undecylate with a linear range between 5 pg mL –1 and 10 ng mL –1 (R 2 = 0.973), and the detection capability of a definite low concentration level was 5 pg mL –1 (S/N = 3) .
Pharmacology
Estradiol undecylate is an estrogen and hence is an agonist of the estrogen receptor, the biological target of estrogens like estradiol .
Chromatography
Estradiol undecylate has been used in chromatography for the separation of compounds on Newcrom R1 HPLC column .
Mechanism of Action
Target of Action
Estradiol undecylate is an estrogen and hence is an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol . The estrogen receptor is a nuclear receptor that is activated by the binding of its ligand, estradiol .
Mode of Action
Estradiol undecylate, being an estrogen, binds to and activates the estrogen receptor. This receptor-ligand complex then translocates into the nucleus and binds to estrogen-responsive genes. The activated genes bring about the changes in cellular function .
Biochemical Pathways
The activation of the estrogen receptor by estradiol undecylate leads to the modulation of various biochemical pathways. These include pathways involved in cell growth, differentiation, and proliferation. The specific effects depend on the target tissue and the nature of the estrogen-responsive genes that are activated .
Pharmacokinetics
Estradiol undecylate is administered via intramuscular injection and has high bioavailability . It is metabolized in the liver, blood, and tissues via cleavage by esterases into estradiol and undecanoic acid . The duration of action for an intramuscular injection can range from 1-2 months for a 10-12.5 mg dose to 2-4 months for a 25-50 mg dose .
Result of Action
The activation of the estrogen receptor by estradiol undecylate can lead to various cellular and molecular effects. For example, it has been used in the treatment of prostate cancer in men and as a part of hormone therapy for transgender women . It has also been used to suppress sex drive in sex offenders .
Safety and Hazards
Estradiol undecylate may cause suspected carcinogenic effects, reproductive toxicity, effects on or via lactation, and long-term aquatic hazards . It may also cause breast tenderness, breast development, feminization, sexual dysfunction, infertility, fluid retention, and cardiovascular issues . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, and keeping away from heat and sources of ignition .
Future Directions
Estradiol undecylate was first described in 1953 and was introduced for medical use by 1956 . It remained in use as late as the 2000s before being discontinued . It was marketed in Europe, but does not seem to have ever been available in the United States . There is interest in the transgender community about the potential use of estradiol undecylate due to its long half-life and the possibility of less frequent injections .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-GVGNIZHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023003 | |
| Record name | Estradiol undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol undecylate | |
CAS RN |
3571-53-7 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol undecylate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol undecylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL UNDECYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)


![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)







